N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, sulfonyl, benzoyl, hydroxy, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE involves multiple steps, each requiring specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions is crucial in achieving efficient industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The amino and sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the benzoyl group may produce a secondary alcohol .
Scientific Research Applications
1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)-4-METHYLBENZENE: Similar structure but lacks the pyrrole and benzoyl groups.
N-({[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]AMINO}CARBONOTHIOYL)-4-METHOXYBENZAMIDE: Contains additional functional groups, leading to different chemical properties.
Uniqueness
1-[4-({[AMINO(IMINO)METHYL]AMINO}SULFONYL)PHENYL]-3-BENZOYL-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROLE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H20N4O5S |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[4-[(4Z)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C24H20N4O5S/c25-24(26)27-34(32,33)18-13-11-17(12-14-18)28-20(15-7-3-1-4-8-15)19(22(30)23(28)31)21(29)16-9-5-2-6-10-16/h1-14,20,29H,(H4,25,26,27)/b21-19- |
InChI Key |
CUVIDJJBTVVKEN-VZCXRCSSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.